3-(2-Butoxyethyl)piperidine hydrochloride
Overview
Description
3-(2-Butoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H24ClNO and a molecular weight of 221.77 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Mechanism of Action
Target of Action
Piperidine derivatives, a group to which this compound belongs, have been associated with various targets in the body, particularly in the context of cancer treatment .
Mode of Action
It’s known that piperidine derivatives can activate signaling pathways like nf-κb and pi3k/akt, which are involved in cancer progression . These pathways play a crucial role in cell survival, proliferation, and differentiation, and their dysregulation is often associated with the development and progression of cancer .
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Result of Action
Piperidine derivatives have been associated with anticancer potential, suggesting that they may induce cell death, inhibit cell proliferation, or disrupt critical cellular processes in cancer cells .
Biochemical Analysis
Biochemical Properties
3-(2-Butoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to an increase in acetylcholine levels. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance neurotransmitter release by inhibiting cholinesterase activity, leading to prolonged signaling. In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in metabolism and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, as seen with cholinesterase. This binding is often reversible and depends on the concentration of the compound. Additionally, it can interact with receptor proteins, altering their conformation and activity. These interactions can lead to changes in downstream signaling pathways, affecting various cellular processes such as gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function by increasing acetylcholine levels in the brain. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent and can be observed as threshold effects, where a certain dosage level leads to significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into neuronal cells via specific neurotransmitter transporters, leading to its accumulation in synaptic vesicles and influencing neurotransmitter release .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their activity and cellular processes .
Preparation Methods
The synthesis of 3-(2-Butoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactions or batch processes to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Butoxyethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Scientific Research Applications
3-(2-Butoxyethyl)piperidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-(2-Butoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Piperidone: A ketone derivative of piperidine.
Piperidine-4-carboxylic acid: A carboxylic acid derivative of piperidine. These compounds share similar structural features but differ in their functional groups and chemical properties, making this compound unique in its specific applications and reactivity
Properties
IUPAC Name |
3-(2-butoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-8-13-9-6-11-5-4-7-12-10-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOWAUVQCVWESV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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